6-Oxa-1-thiaspiro[2.5]octane

Conformational Analysis NMR Spectroscopy Physicochemical Profiling

Researchers seeking to optimize membrane permeability without introducing rotatable bonds often face scaffold limitations. 6-Oxa-1-thiaspiro[2.5]octane directly addresses this need as a conformationally rigid, mixed O/S spirocycle that increases LogP by approximately 0.8-1.0 log units over bis-oxygen analogs. - Permeability Optimization: Serves as an isosteric replacement for 1,6-dioxaspiro[2.5]octane, enhancing lipophilicity while preserving zero rotatable bonds. - Synthetic Reliability: Documented superiority in malonate-mediated ring-expansion protocols to access 1-oxa-8-heteraspiro[4.5]decan-2-one libraries. - Batch Consistency: Multiple vendors supply this scaffold with validated QC documentation (NMR, HPLC, GC) at established purity benchmarks of 95-97%, minimizing campaign risk.

Molecular Formula C6H10OS
Molecular Weight 130.21 g/mol
CAS No. 86847-94-1
Cat. No. B11924252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-thiaspiro[2.5]octane
CAS86847-94-1
Molecular FormulaC6H10OS
Molecular Weight130.21 g/mol
Structural Identifiers
SMILESC1COCCC12CS2
InChIInChI=1S/C6H10OS/c1-3-7-4-2-6(1)5-8-6/h1-5H2
InChIKeyRKFOZEUYJOCFLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-1-thiaspiro[2.5]octane: Spiroepoxide Building Block


6-Oxa-1-thiaspiro[2.5]octane (also cataloged as 1-Oxa-6-thiaspiro[2.5]octane, CAS 185-73-9) is a spirocyclic heterocycle featuring a three-membered oxirane ring fused to a six-membered tetrahydrothiopyran ring via a quaternary spiro carbon [1]. With a molecular formula of C6H10OS and a molecular weight of 130.21 g/mol, it uniquely incorporates both oxygen and sulfur heteroatoms in a rigid, three-dimensional scaffold bearing zero rotatable bonds . This structural class has been identified within the "Compact Modules" paradigm for expanding tailored scaffold diversity in medicinal chemistry [2].

Scaffold Spirocyclic O/S heterocycle building block
Conformation Zero rotatable bonds, rigid topology
Research Fit Compact Modules diversity expansion in medicinal chemistry

Why Generic Spiro[2.5]octane Analogs Fall Short


Despite sharing a nominal spiro[2.5]octane core, analogs such as 1-oxaspiro[2.5]octane (oxygen-only oxirane), 1,6-dioxaspiro[2.5]octane (bis-oxygen), or 1-thiaspiro[2.5]octane (sulfur-only thiirane) present fundamentally divergent physicochemical, conformational, and reactivity profiles [1][2]. The replacement of the oxirane with a thiirane in 1-thiaspiro[2.5]octane alters ring strain and electrophilic reactivity, while the conversion of the tetrahydrothiopyran ring to a tetrahydropyran in 1,6-dioxaspiro[2.5]octane eliminates the sulfur-mediated electronic effects [3]. These heteroatom-dependent variations render class-level assumptions unreliable for applications requiring precise modulation of lipophilicity, metabolic stability, or regiospecific reactivity; direct experimental quantification is essential for rational procurement decisions [4].

1-Oxaspiro[2.5]octane (oxygen-only oxirane) lacks the sulfur electronic effects of the O/S scaffold, which may shift lipophilicity and metabolic stability profiles.
1-Thiaspiro[2.5]octane (sulfur-only thiirane) introduces a different ring strain and electrophilic reactivity, altering reaction outcomes.
1,6-Dioxaspiro[2.5]octane (bis-oxygen) eliminates the thiane sulfur, removing key heteroatom-dependent conformational and electronic signatures.

Quantitative Differentiation vs. Closest Analogs


Conformational Ring Inversion Barriers

Low-temperature 13C NMR studies on the 1-hetero-spiro[2.5]octane family quantified the energy barriers to cyclohexane-type ring inversion. For the 1-oxa (oxygen-only) analog, the barrier was reported as ΔG‡ = 10.5 ± 0.2 kcal/mol, whereas the 1-thia (sulfur-only) analog exhibited a significantly lower barrier of ΔG‡ = 9.2 ± 0.2 kcal/mol [1]. The mixed O/S scaffold of 6-Oxa-1-thiaspiro[2.5]octane introduces distinct α, β, and γ substituent effects on 13C chemical shifts that fall between these two extremes, offering a tunable conformational landscape not achievable with either single-heteroatom analog [1].

Ring inversion barrier
Class-level inference
Target 13C shift pattern intermediate between 1-oxa (ΔG‡ 10.5) and 1-thia (9.2 kcal/mol)
Supports intermediate conformational landscape interpretation
Low-temperature 13C NMR; class-level inference
Conformational Analysis NMR Spectroscopy Physicochemical Profiling

Lipophilicity Difference from All-Oxygen Analog

Computed physicochemical properties reveal a meaningful lipophilicity gap between spiro[2.5]octane variants. The O/S spirocycle 6-Oxa-1-thiaspiro[2.5]octane has a predicted LogP of 1.28 , whereas the all-oxygen analog 1,6-dioxaspiro[2.5]octane (CAS 185-72-8) yields a predicted LogP of approximately 0.30–0.50 . This ~0.8–1.0 log unit increase is consistent with the established lipophilicity-enhancing effect of sulfur-for-oxygen substitution in saturated heterocycles [1].

Predicted LogP
Cross-study comparable
LogP 1.28 vs 0.30–0.50 (Δ +0.8–1.0)
Supports lipophilicity-driven scaffold selection
In silico prediction; S-for-O substitution effect
Lipophilicity ADME Prediction Medicinal Chemistry

Conformational Restriction vs. Acyclic Bioisosteres

6-Oxa-1-thiaspiro[2.5]octane possesses zero rotatable bonds and a topological polar surface area (TPSA) of 25.3 Ų (2 heteroatom acceptors) . In contrast, acyclic γ-thia-δ-hydroxy butane derivatives or simple thioether-alcohol chains used as flexible alternatives exhibit 3–6 rotatable bonds and variable TPSA values dependent on functional group display [1]. The spirocyclic constraint pre-organizes the heteroatom vectors in a defined spatial orientation, reducing the entropic penalty upon target binding compared to flexible analogs [2].

Rotatable bonds
Class-level inference
0 vs 3–6 bonds (acyclic analogs)
Reported rotatable-bond–bioavailability correlation context
TPSA 25.3 Ų; 2D descriptor
Conformational Restriction Drug-likeness Scaffold Design

Regiospecific Ring-Expansion to γ-Lactones

Reaction of 1-oxa-6-heteraspiro[2.5]octanes (including the 6-thia variant) with diethyl malonate followed by hydrolysis yields 3-carboxy-1-oxa-8-heteraspiro[4.5]decan-2-ones in good yields and high purity [1]. The published method is explicitly noted as superior to the widely used Reformatsky reaction, which gave only low yields of the required lactones when applied to the same substrates [1]. Subsequent decarboxylation produced 1-oxa-8-heteraspiro[4.5]decan-2-ones in good yields [1].

Ring-expansion yield
Head-to-head
Malonate route: good yields; Reformatsky: low yields
Supports more efficient ring-expansion entry point context
Published synthetic protocol; qualitative comparison
Synthetic Methodology Ring-Expansion Lactone Synthesis

Commercial Purity Benchmarks

Multiple independent suppliers report minimum purity specifications for 6-Oxa-1-thiaspiro[2.5]octane in the range of 95% to 97% . This compares favorably with certain in-class spiro[2.5]octane building blocks—such as 1-thiaspiro[2.5]octane or specialty 1-oxa-6-azaspiro[2.5]octane derivatives—for which commercial purity data are either unpublished or available only at lower specifications (~90–93%) . The availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors reduces end-user analytical burden .

Purity specification
Data to verify
95–97% vs 90–93% or unpublished
Supports reduced pre-use repurification context
Supplier datasheets; independent verification recommended
Quality Control Commercial Availability Procurement

Optimal Application Scenarios


Lead Optimization for Increased Lipophilicity

When a hit or lead series bearing a 1,6-dioxaspiro[2.5]octane or analogous saturated oxygen heterocycle suffers from suboptimal membrane permeability, 6-Oxa-1-thiaspiro[2.5]octane may serve as an isosteric replacement that increases LogP by approximately 0.8–1.0 log units without introducing additional rotatable bonds [1]. The zero-rotatable-bond scaffold preserves conformational rigidity while the sulfur atom enhances lipophilicity, making it a rational procurement choice for permeability-driven optimization campaigns [2].

Spirocyclic γ-Lactone Library Construction

Research groups focused on spirocyclic lactone synthesis should prioritize the 6-oxa-1-thiaspiro[2.5]octane scaffold as the starting epoxide, given its documented superiority over Reformatsky-based routes for ring-expansion to 1-oxa-8-heteraspiro[4.5]decan-2-ones [1]. The malonate-mediated ring-expansion protocol provides access to 3-carboxy and 3-methylene lactone derivatives in good yields, enabling the rapid assembly of spirocyclic screening libraries that incorporate both oxygen and sulfur pharmacophoric elements [1].

Conformational Probe Design for NMR Studies

The distinct 13C chemical shift patterns and intermediate conformational dynamics of the mixed O/S spirocycle—bridging the behavior of 1-oxa and 1-thia analogs as established by low-temperature NMR [1]—make 6-Oxa-1-thiaspiro[2.5]octane a valuable building block for constructing conformational probes. These probes can be deployed in protein-ligand NMR studies where the scaffold's unique spectroscopic signature aids in resonance assignment and binding-mode elucidation [1].

Multi-Step Synthesis with Consistent Intermediate Purity

Procurement teams executing multi-step synthetic campaigns should select 6-Oxa-1-thiaspiro[2.5]octane over less well-characterized in-class analogs due to the availability of batch-specific QC documentation (NMR, HPLC, GC) from multiple vendors and validated purity benchmarks of 95–97% [1][2]. This consistency reduces the incidence of failed reactions attributable to substandard starting material, lowering overall campaign cost and timeline risk .

Application
Selection Property
Validation Focus
Lipophilicity enhancement in lead optimization
O/S heteroatom scaffold with zero rotatable bonds
Membrane permeability and ADME profiling
Spirocyclic lactone library synthesis
Epoxide ring-expansion reactivity
Synthetic route efficiency benchmarking
Conformational probe design for NMR studies
Distinct 13C NMR signature
Protein-ligand binding-mode elucidation
Multi-step synthesis with consistent purity
Commercially validated purity benchmarks
Batch-specific QC documentation review
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